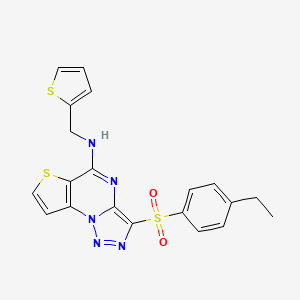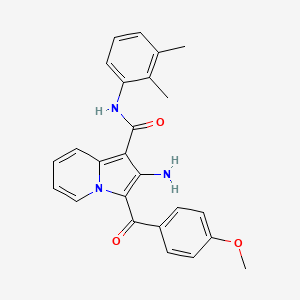![molecular formula C10H16O3 B2481906 2,2-Diméthoxyspiro[3.3]heptane-6-carbaldéhyde CAS No. 2253641-28-8](/img/structure/B2481906.png)
2,2-Diméthoxyspiro[3.3]heptane-6-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethoxyspiro[33]heptane-6-carbaldehyde is a chemical compound with the molecular formula C10H16O3 It is characterized by a spirocyclic structure, which includes a spiro[33]heptane core with two methoxy groups and an aldehyde functional group
Applications De Recherche Scientifique
2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Its derivatives may be explored for biological activity, including potential pharmaceutical applications.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It may be used in the synthesis of materials with unique properties, such as polymers or advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde typically involves the formation of the spirocyclic core followed by the introduction of the methoxy and aldehyde groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products:
Oxidation: 2,2-Dimethoxyspiro[3.3]heptane-6-carboxylic acid.
Reduction: 2,2-Dimethoxyspiro[3.3]heptane-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde depends on its specific application and the molecular targets involved. In general, the compound’s reactivity is influenced by the presence of the aldehyde and methoxy groups, which can participate in various chemical reactions. The spirocyclic structure also imparts unique steric and electronic properties that can affect its interactions with other molecules.
Comparaison Avec Des Composés Similaires
- 6,6-Dimethoxyspiro[3.3]heptane-2-carbaldehyde
- Spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht’s acid)
Comparison: 2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde is unique due to its specific functional groups and spirocyclic structure. Compared to similar compounds, it offers distinct reactivity and potential applications. For example, Fecht’s acid is used in the synthesis of metal-organic frameworks (MOFs) due to its rigid spirocyclic backbone, while 2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde may be more suitable for applications requiring aldehyde functionality.
Propriétés
IUPAC Name |
2,2-dimethoxyspiro[3.3]heptane-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-12-10(13-2)6-9(7-10)3-8(4-9)5-11/h5,8H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVZDFUYUXNEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2(C1)CC(C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(6-Chloro-2-methylpyridine-3-carbonyl)-methylamino]butanoic acid](/img/structure/B2481823.png)
![2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetonitrile](/img/structure/B2481824.png)

![2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481826.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2481829.png)
![(2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2481831.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2481832.png)
![(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine](/img/structure/B2481833.png)


![1-(4-butoxybenzoyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2481838.png)


![N-(4-isopropylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2481846.png)
